2-Methoxy-5-(3-trifluoromethylphenyl)phenol
Description
2-Methoxy-5-(3-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H11F3O2 and a molecular weight of 268.23 g/mol . This compound is characterized by the presence of a methoxy group and a trifluoromethylphenyl group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-methoxy-5-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPRLJDAKRRFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685686 | |
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-03-6 | |
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methoxy-5-(3-trifluoromethylphenyl)phenol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
2-Methoxy-5-(3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-(3-trifluoromethylphenyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These functional groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
2-Methoxy-5-(3-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:
2-Methoxy-5-(trifluoromethyl)phenol: This compound has a similar structure but lacks the additional phenyl group, which can affect its chemical and biological properties.
4-Methoxy-3’-(trifluoromethyl)[1,1’-biphenyl]-3-ol: This compound has a different substitution pattern on the phenyl ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
